molecular formula C8H14O3 B11762082 (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

Katalognummer: B11762082
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: JVVKNODYNTXETM-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol involves several steps, starting from readily available starting materials. One common synthetic route includes the use of natural chiral compounds as starting materials. For instance, D-glyceraldehyde acetonide can be used as a chiral source. The synthesis involves multiple steps, including protection, oxidation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes using cost-effective starting materials and reagents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
  • (5R,6S)-6-acetoxy-5-hexadecane-olide

Uniqueness

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol is unique due to its specific spirocyclic structure and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

InChI

InChI=1S/C8H14O3/c1-10-7-6(9)2-3-8(11-7)4-5-8/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1

InChI-Schlüssel

JVVKNODYNTXETM-NKWVEPMBSA-N

Isomerische SMILES

CO[C@H]1[C@H](CCC2(O1)CC2)O

Kanonische SMILES

COC1C(CCC2(O1)CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.